(1,4-Dimethyl-1H-pyrazol-5-yl)methanol
Overview
Description
“(1,4-Dimethyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the CAS Number: 1607024-78-1. It has a molecular weight of 126.16 and its IUPAC name is (1,4-dimethyl-1H-pyrazol-5-yl)methanol . The compound is typically stored at room temperature and has a purity of 95%. It appears as a white to yellow solid .
Synthesis Analysis
Pyrazole derivatives, such as “(1,4-Dimethyl-1H-pyrazol-5-yl)methanol”, have been synthesized by various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . Another study reported the synthesis of various substituted 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives .
Molecular Structure Analysis
The molecular structure of “(1,4-Dimethyl-1H-pyrazol-5-yl)methanol” has been analyzed using various techniques. For instance, the structural properties of the compound such as energy, vibrational frequency, ground state transitions, (1)H and (13)C NMR chemical shifts, NBO analysis and hyperpolarizability were computed by DFT (Density Functional Theory) method and compared with experimental results .
Chemical Reactions Analysis
Pyrazole derivatives, including “(1,4-Dimethyl-1H-pyrazol-5-yl)methanol”, are known for their diverse pharmacological effects. They have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds .
Scientific Research Applications
Synthesis and Biological Activities
Pyrazoles, including compounds like (1,4-Dimethyl-1H-pyrazol-5-yl)methanol, play a significant role in agrochemical and pharmaceutical activities due to their core structure in various compounds. Novel pyrazole derivatives have been synthesized under specific conditions, revealing potential properties such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. The synthesis processes often involve microwave conditions in ethanol or methanol/glacial acetic acid mixtures, with the structures characterized by techniques like 1H NMR, IR, TLC, and elemental analysis (Sheetal et al., 2018).
Methanol in Energy and Chemical Synthesis
Methanol, derived from or related to (1,4-Dimethyl-1H-pyrazol-5-yl)methanol, is a key focus in research for its application in energy production and as a chemical precursor. It serves as a clean fuel and a value-added chemical in various synthesis processes, such as the production of dimethyl ether (DME) from syngas. The development of heterogeneous catalysts for methanol dehydration to DME highlights the ongoing research in optimizing catalyst preparation and analysis for efficient conversion processes (H. Bateni & C. Able, 2018).
Methanol as a Chemical Marker in Transformer Oil
Methanol's use as a chemical marker for assessing the condition of solid insulation in power transformers reflects its importance in industrial applications. Research on methanol in transformer oil has led to models that evaluate the degree of polymerization of cellulose in transformer windings, demonstrating methanol's utility in monitoring cellulosic insulation degradation (J. Jalbert et al., 2019).
Safety And Hazards
Future Directions
Pyrazole derivatives, including “(1,4-Dimethyl-1H-pyrazol-5-yl)methanol”, have attracted the attention of many researchers due to their diverse pharmacological activities. They are one of the most studied groups of compounds among the azole family, and a huge variety of synthesis methods and synthetic analogues have been reported over the years . This suggests that there is significant potential for future research and development in this area.
properties
IUPAC Name |
(2,4-dimethylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-7-8(2)6(5)4-9/h3,9H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLUBISSILXSRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Dimethyl-1H-pyrazol-5-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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